Bisphenol F bis(2,3-dihydroxypropyl) ether

Cytotoxicity Dental Materials Biocompatibility

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE.2H2O) is the mandatory calibration standard for EN 15136:2006 compliance testing of BFDGE migration from can coatings. Unlike generic BADGE.2H2O, this compound-specific standard eliminates systematic quantification errors (different response factors and recovery rates in food simulants) and provides accurate toxicological risk assessment—BFDGE.2H2O is non-mutagenic, whereas its parent monomer BFDGE is mutagenic. Essential for analytical labs performing food contact material migration studies.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
CAS No. 72406-26-9
Cat. No. B128630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol F bis(2,3-dihydroxypropyl) ether
CAS72406-26-9
Synonyms3,3’-[Methylenebis(4,1-phenyleneoxy)]bis-1,2-propanediol;  BFDGE.2H2O; 
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O
InChIInChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2
InChIKeyVGJRHUPDMVWBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol F Bis(2,3-dihydroxypropyl) Ether (CAS 72406-26-9): Procurement-Grade Analytical Standard for Epoxy Migrate Quantification


Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS 72406-26-9), also known as BFDGE.2H2O, is a hydroxylated derivative of bisphenol F diglycidyl ether (BFDGE) formed through epoxide ring hydrolysis . With the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol, this compound exists as a mixture of three positional isomers, with the para-para isomer being the predominant analytical standard format [1][2]. It is not a primary manufacturing monomer but rather a stable end-product of BFDGE degradation, making it an essential reference material for quantifying epoxy resin migration from food contact materials.

Why Bisphenol F Bis(2,3-dihydroxypropyl) Ether Cannot Be Replaced by Generic Bisphenol Standards in Migration Testing


Generic substitution with BADGE.2H2O or BFDGE fails for Bisphenol F bis(2,3-dihydroxypropyl) ether due to fundamental differences in analytical calibration behavior and biological safety profiles. Quantification of BFDGE migration from can coatings via forced hydrolysis relies on BFDGE.2H2O as the stable endpoint; using BADGE.2H2O for calibration introduces systematic quantification error because the two di-hydroxy derivatives exhibit different chromatographic response factors and recovery rates in food simulants [1]. Furthermore, toxicological assessments reveal that BFDGE.2H2O is non-mutagenic whereas its parent monomer BFDGE is mutagenic in the Ames assay, meaning that substituting a mutagenic monomer standard for the non-mutagenic metabolite standard fundamentally alters the risk interpretation of migration data [2].

Quantitative Differentiation Evidence: Bisphenol F Bis(2,3-dihydroxypropyl) Ether Versus Comparator Standards


Cytotoxicity Reduction: BFDGE.2H2O Exhibits 2.2-Fold Lower L929 Cell Toxicity Than Parent BFDGE Monomer

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE.2H2O) demonstrates significantly reduced cytotoxicity relative to its parent epoxy monomer BFDGE in direct head-to-head comparison [1]. When tested against L929 mouse fibroblast cells, the hydroxylated metabolite was statistically less cytotoxic (p < 0.05), establishing a clear safety differentiation that justifies its selection as a reference standard for migration testing rather than using the more toxic parent monomer [1].

Cytotoxicity Dental Materials Biocompatibility

Mutagenicity Elimination: BFDGE.2H2O Is Non-Mutagenic While BFDGE Parent Monomer Is Mutagenic in Ames Assay

In a direct comparative Ames assay, Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE.2H2O) showed no mutagenic activity, whereas its parent monomer BFDGE tested positive for mutagenicity in Salmonella typhimurium strain TA100 [1]. This categorical difference (mutagenic vs. non-mutagenic) is a critical factor for laboratories selecting reference materials for safety compliance testing of food contact materials [1].

Genotoxicity Ames Test Safety Assessment

Estrogenicity: BFDGE.2H2O Shows No Estrogenic Activity in MCF-7 Cell Proliferation Assay

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE.2H2O) was evaluated alongside its parent monomer BFDGE and the Bisphenol A analog (BADGE.2H2O) for estrogenic activity in the MCF-7 breast cancer cell proliferation assay [1]. Neither the parent BFDGE monomer nor its hydroxylated metabolite BFDGE.2H2O stimulated MCF-7 cell proliferation above solvent control levels, indicating an absence of estrogenic activity for both compounds [1].

Endocrine Disruption Estrogenicity Safety

Analytical Calibration Divergence: BFDGE.2H2O and BADGE.2H2O Produce Statistically Different Quantification Results in Food Simulant Testing

A European Commission Joint Research Centre inter-laboratory comparison demonstrated that calibration using commercial BFDGE.2H2O versus hydrolyzed BFDGE monomer yields measurably different quantification results for epoxy diol derivatives in food simulants [1]. The study found that using BADGE.2H2O as a surrogate standard for BFDGE.2H2O introduces systematic bias due to differences in chromatographic retention, ionization efficiency, and recovery rates across aqueous, acidic, and ethanolic simulant matrices [1].

Analytical Chemistry Migration Testing Food Contact Materials

Hydrolysis Stability: BFDGE.2H2O Is the Thermodynamically Stable Endpoint for Forced Hydrolysis of BFDGE in Migration Testing

Kinetic studies on BFDGE hydrolysis in water-based food simulants demonstrate that BFDGE.2H2O (bisphenol F bis(2,3-dihydroxypropyl) ether) is the terminal stable product following complete epoxide ring opening [1]. The half-life of BFDGE varies by simulant matrix—longest in 15% ethanol and shortest in 3% acetic acid—but under all conditions the di-hydroxy derivative BFDGE.2H2O represents the ultimate degradation endpoint used for total migrate quantification [1].

Hydrolysis Kinetics Food Simulants Stability

Human Biomonitoring Relevance: BFDGE.2H2O Is a Primary In Vivo Metabolite Detected in Human Blood and Adipose Tissue

Human biomonitoring studies have detected Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE.2H2O) in human biological samples as a metabolite of BFDGE exposure [1]. While the structurally analogous BADGE.2H2O is more frequently quantified (detected in 60% of adipose samples and 70% of plasma samples), BFDGE.2H2O serves as the corresponding biomarker for BFDGE-derived exposure [1]. Additionally, in vitro human liver microsome studies confirm that BFDGE.2H2O is the primary Phase I metabolite formed via NADPH-independent epoxide hydrolysis [2].

Biomonitoring Human Exposure Toxicokinetics

Primary Procurement-Driven Applications of Bisphenol F Bis(2,3-dihydroxypropyl) Ether


Regulatory Compliance Testing for Food Contact Materials (EU Regulation (EC) No 1895/2005)

BFDGE.2H2O is an essential analytical reference standard for quantifying total BFDGE migration from can coatings and food packaging into food simulants [1]. The CEN-validated method (EN 15136:2006) requires forced hydrolysis to the stable di-hydroxy form for total migrate determination, making BFDGE.2H2O the mandatory calibration standard for compliance with the specific migration limit of 1 mg/kg for the sum of BADGE, BFDGE, and their hydrolysis products [1][2].

Human Biomonitoring Studies Distinguishing BFDGE-Specific Exposure

In epidemiological and exposure assessment studies, BFDGE.2H2O serves as the compound-specific biomarker for BFDGE-derived exposure, distinct from the more prevalent BADGE.2H2O [3]. This differentiation is critical for source apportionment and for evaluating the distinct toxicokinetic profiles of BFDGE versus BADGE in human populations [3][4].

In Vitro Toxicological Screening of Epoxy Resin Leachables

Given its established non-mutagenic and non-cytotoxic profile compared to the parent BFDGE monomer, BFDGE.2H2O serves as a negative control and reference compound in in vitro assays evaluating the biological activity of epoxy resin leachates [5]. Its lack of estrogenic activity further supports its use as a neutral reference in endocrine disruption screening batteries [5].

Method Development and Validation for HPLC-MS/MS Quantification of BFDGE Derivatives

Analytical laboratories developing or validating methods for detecting BFDGE and its derivatives in complex matrices (food, biological fluids, environmental samples) require BFDGE.2H2O as a calibration standard [1]. Because BFDGE.2H2O and BADGE.2H2O exhibit different ionization efficiencies and chromatographic retention times, compound-specific standards are necessary for accurate quantification, as documented in European Commission JRC inter-laboratory comparisons [1].

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